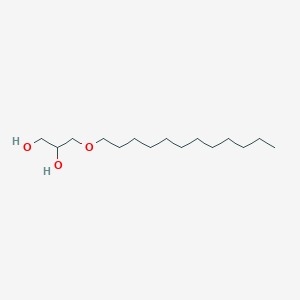
3-Dodecyloxypropane-1,2-diol
Übersicht
Beschreibung
3-Dodecyloxypropane-1,2-diol is a compound expected to exhibit interesting chemical and physical properties due to its molecular structure. While direct studies on this compound are limited, research on similar molecules provides valuable insights into its potential characteristics.
Synthesis Analysis
The synthesis of similar compounds, like 1,2,3-Trimethoxypropane (TMP), involves glycerol derivatives and can be achieved through various chemical processes, including phase transfer catalysis, which offers good yield and selectivity (Sutter et al., 2013). These methods highlight the potential pathways for synthesizing 3-Dodecyloxypropane-1,2-diol by modifying the alkyl chain length and functional groups.
Molecular Structure Analysis
The molecular structure of compounds related to 3-Dodecyloxypropane-1,2-diol, such as 1,2,3-Trimethoxypropane, has been extensively studied. These compounds often serve as solvents or intermediates in chemical reactions due to their molecular flexibility and solubility characteristics (M. Sutter et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving similar compounds, like the reduction of organic functions using benign hydride sources, showcase the reactivity and versatility of these molecules (M. Sutter et al., 2013). Such studies suggest that 3-Dodecyloxypropane-1,2-diol could participate in various chemical transformations, depending on its precise molecular structure and functional groups.
Physical Properties Analysis
The physical properties of glycerol-derived solvents like 1,2,3-Trimethoxypropane, including their density, viscosity, and vapor pressure, have been characterized. These properties are crucial for understanding the behavior of these compounds in different conditions and applications (Brian S. Flowers et al., 2017).
Chemical Properties Analysis
The chemical properties of related molecules, such as their solubility, reactivity with other chemical species, and potential as solvents or reagents in organic synthesis, have been explored in various studies. For example, the use of 1,2,3-Trimethoxypropane as a solvent in reductions and other transformations highlights its utility and chemical behavior (M. Sutter et al., 2013).
Wissenschaftliche Forschungsanwendungen
Biobased Continuous Flow Strategy for Industrial Building Blocks : A study by Tshibalonza et al. (2018) in 'Green Chemistry' outlines a continuous flow strategy for producing 3-butene-1,2-diol from erythritol. This biobased approach provides an alternative to petrochemical sources for important industrial building blocks (Tshibalonza et al., 2018).
Characterization of Novel Bicelle System : Cavagnero, Dyson, and Wright (1999) in 'Journal of Biomolecular NMR' discuss a novel bicelle system using specific diols, demonstrating its utility in magnetically orienting macromolecules over a wide pH range (Cavagnero, Dyson, & Wright, 1999).
Sensitive Detection in Food Processing : Meierhans et al. (1998) in 'Journal of Chromatography A' present an improved method for determining certain diols in savoury foods, highlighting the importance of sensitive detection techniques in food chemistry (Meierhans et al., 1998).
Paper Sensor for 3-MCPD Determination : Fang et al. (2019) in 'Food chemistry' describe a novel paper-based sensor for the detection of 3-MCPD, a common food contaminant. This demonstrates the application of diols in developing sensitive, low-cost monitoring technologies (Fang et al., 2019).
Enhanced Resins for Thermal Stability : Lubczak (2013) in 'Polymer International' reports the use of a specific diol for modifying unsaturated polyester resin, resulting in enhanced thermal stability. This research highlights the application in material science and polymer chemistry (Lubczak, 2013).
Molecular Recognition and Stereoselectivity Studies : Kikuchi et al. (1991) in 'Journal of the American Chemical Society' explored the hydrogen-bonding interaction of diols with a polyhydroxy macrocycle, contributing to our understanding of molecular recognition and stereoselectivity (Kikuchi et al., 1991).
Safety And Hazards
Zukünftige Richtungen
Biosynthesizing structurally diverse diols via a general route combining oxidative and reductive formations of OH-groups has received great interest . This opens up opportunities for synthesizing structurally diverse diols and triols, especially by genome mining, rational design, or directed evolution of proper enzymes .
Eigenschaften
IUPAC Name |
3-dodecoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h15-17H,2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXRUYNQDDTQQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315691 | |
| Record name | 1-O-Dodecylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Dodecyloxypropane-1,2-diol | |
CAS RN |
1561-07-5 | |
| Record name | 1-O-Dodecylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1561-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Lauryl glyceryl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1561-07-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-O-Dodecylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-dodecyloxypropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-LAURYL GLYCERYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P8B67DIVI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)sulfamoyl]benzamide](/img/structure/B54162.png)

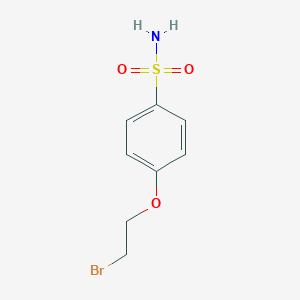
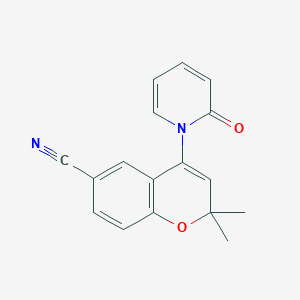
![(5Z)-5-[(3aR,4R,5S,6aR)-4-[(3S)-3-fluorooct-1-ynyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B54166.png)
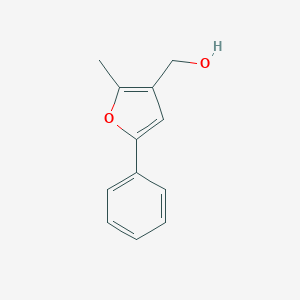
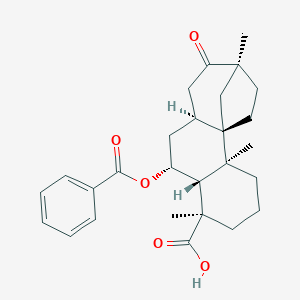


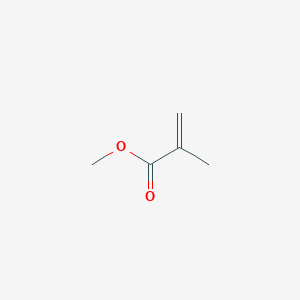

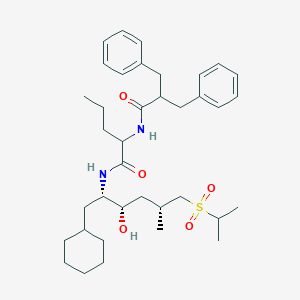
![7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B54191.png)